molecular formula C10H13NO5 B2703945 (2,4-Dioxo-1-oxa-3-azaspiro[4.5]dec-3-yl)acetic acid CAS No. 855380-42-6

(2,4-Dioxo-1-oxa-3-azaspiro[4.5]dec-3-yl)acetic acid

Cat. No.: B2703945
CAS No.: 855380-42-6
M. Wt: 227.216
InChI Key: SZZAXQREERAHET-UHFFFAOYSA-N
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Description

(2,4-Dioxo-1-oxa-3-azaspiro[4.5]dec-3-yl)acetic acid is a spirocyclic compound characterized by its unique structure, which includes both oxo and aza functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dioxo-1-oxa-3-azaspiro[4.5]dec-3-yl)acetic acid typically involves multiple steps. One common method starts with the reaction of 4-aminophenol with α-glycolic acid or lactic acid. The key step in the synthesis is the metal-catalyzed oxidative cyclization of the amide to form the spirocyclic structure . The reaction conditions are optimized to achieve high yields and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(2,4-Dioxo-1-oxa-3-azaspiro[4.5]dec-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PhI(OAc)2, PIFA

    Reduction: Sodium borohydride

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives of the spirocyclic structure, while substitution reactions can introduce various functional groups at specific positions .

Scientific Research Applications

(2,4-Dioxo-1-oxa-3-azaspiro[4.5]dec-3-yl)acetic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,4-Dioxo-1-oxa-3-azaspiro[4.5]dec-3-yl)acetic acid stands out due to its specific combination of oxo and aza functionalities, which confer unique chemical reactivity and biological activity.

Properties

IUPAC Name

2-(2,4-dioxo-1-oxa-3-azaspiro[4.5]decan-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5/c12-7(13)6-11-8(14)10(16-9(11)15)4-2-1-3-5-10/h1-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZAXQREERAHET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)N(C(=O)O2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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